2-[(1-Methoxypropan-2-yl)amino]propan-1-ol
CAS No.:
Cat. No.: VC17783190
Molecular Formula: C7H17NO2
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Methoxypropan-2-yl)amino]propan-1-ol -](/images/structure/VC17783190.png)
Specification
Molecular Formula | C7H17NO2 |
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Molecular Weight | 147.22 g/mol |
IUPAC Name | 2-(1-methoxypropan-2-ylamino)propan-1-ol |
Standard InChI | InChI=1S/C7H17NO2/c1-6(4-9)8-7(2)5-10-3/h6-9H,4-5H2,1-3H3 |
Standard InChI Key | LDYDPLGMSVAHOK-UHFFFAOYSA-N |
Canonical SMILES | CC(CO)NC(C)COC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Functional Groups
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol has the molecular formula C₇H₁₇NO₂, consisting of:
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A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).
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A (1-methoxypropan-2-yl)amino substituent at position 2, featuring:
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A secondary amine group (-NH-).
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A methoxy group (-OCH₃) at position 1 of the propan-2-yl side chain.
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The compound’s chirality arises from the stereocenter at position 2 of the propan-2-yl group, making enantioselective synthesis critical for pharmaceutical applications .
Physicochemical Properties
While direct measurements for this compound are scarce, properties can be extrapolated from structurally similar molecules:
The presence of polar functional groups (hydroxyl, amine, methoxy) suggests high solubility in polar solvents like water or ethanol, consistent with behaviors observed in (S)-2-amino-1-propanol hydrochloride .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol can be adapted from patented processes for (S)-2-amino-1-propanol . Two primary pathways are viable:
Hydrochloric Acid-Mediated Aminolysis
This method involves reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions:
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Reaction Setup:
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Work-Up:
Yield: >50% with enantiomeric excess (ee) matching the starting material .
Reflux-Based Aminolysis
An alternative approach uses prolonged reflux at atmospheric pressure:
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(S)-1-methoxy-2-propylamine and HCl are refluxed at 100°C for 48–60 hours, with incremental HCl additions .
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This method avoids high-pressure equipment but requires longer reaction times .
Comparative Analysis of Synthetic Conditions
Parameter | Autoclave Method | Reflux Method |
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Temperature | 135–140°C | 100°C |
Pressure | 19–30 bar | Atmospheric |
Reaction Time | 1–12 hours | 48–60 hours |
Yield | >50% | Comparable |
Equipment Complexity | High (autoclave required) | Low |
The autoclave method is preferred for industrial scalability due to shorter reaction times and higher throughput .
Structural Elucidation and Analytical Data
Spectroscopic Characterization
While direct data for 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol is unavailable, key peaks from analogous compounds include:
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¹H NMR (similar to (S)-2-amino-1-propanol ):
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δ 1.02 ppm (d, 3H, CH₃).
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δ 3.26–3.45 ppm (m, 3H, CH₂OH and CH-NH).
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δ 3.30 ppm (s, 3H, OCH₃).
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¹³C NMR:
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δ 19 ppm (CH₃).
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δ 49–69 ppm (CH₂OH, CH-NH, OCH₃).
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Applications in Pharmaceutical Synthesis
Role as a Chiral Intermediate
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol serves as a precursor for antibiotics like Levofloxacin, where chirality is critical for bioactivity . The methoxy group enhances metabolic stability compared to non-substituted analogs.
Comparative Advantages Over Similar Compounds
Feature | 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol | (S)-2-amino-1-propanol |
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Metabolic Stability | Enhanced (due to methoxy group) | Moderate |
Synthetic Complexity | Higher (additional methoxy substitution) | Lower |
Pharmaceutical Use | Antibiotic intermediates | Broad-spectrum APIs |
Challenges and Future Directions
Enantioselective Synthesis
Current methods rely on chiral starting materials like (S)-1-methoxy-2-propylamine, which are costly . Catalytic asymmetric synthesis could reduce dependence on enantiopure precursors.
Scalability Improvements
Optimizing autoclave conditions (e.g., continuous flow systems) may enhance yields and reduce energy consumption .
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